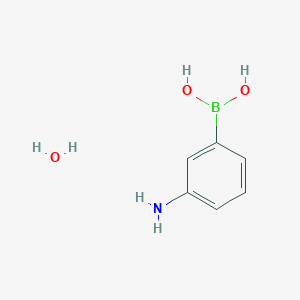

3-Aminophenylboronic acid monohydrate

Descripción general

Descripción

3-Aminophenylboronic acid monohydrate (3-APBA) is an organic compound with the formula C6H7BNO3·H2O. It is a colorless, water-soluble, crystalline solid that is used as a reagent in organic synthesis and as a catalyst in biochemistry. 3-APBA is an important intermediate in the production of various pharmaceuticals and other organic compounds. It is also widely used in the preparation of a variety of other organic compounds.

Aplicaciones Científicas De Investigación

Glucose Sensing and Saccharide Probing : This compound is used in sensors for detecting glucose and other saccharides. For instance, it has been utilized in a monoboronic acid fluorescent sensor with remarkable sensitivity for glucose (Cao et al., 2002). Another study involved its use in constructing affinity mass sensors for determining saccharides and glycated hemoglobin (Přibyl & Skládal, 2005). Furthermore, its interaction with monosaccharides like glucose, fructose, and galactose has been analyzed for biosensor development (Torun et al., 2009).

Bacteria Detection : A study demonstrated the use of 3-aminophenylboronic acid in detecting bacteria through affinity binding reactions with diol-groups on bacterial cell walls (Wannapob et al., 2010).

Protein and Glycoprotein Recognition : Research has shown its effectiveness in molecularly imprinted polymers for protein recognition. For example, it was used in coating microplate wells with polymers specific for proteins, thereby enhancing polymer affinity towards specific templates (Bossi et al., 2001). Another study employed it for the specific recognition of glycoproteins and glycopeptides (Li et al., 2018).

Chemical Synthesis and Material Science : Its application extends to chemical synthesis and material science, as seen in the formation of bisboronic acid from a condensation reaction with other chemicals (González-Hernández et al., 2019) and the synthesis of poly-3-aminophenylboronic acid nanomaterials (Yu-tang, 2013).

Capillary Electrophoresis and Affinity Separations : This compound has been used in capillary electrophoresis for separating diastereoisomers and glycoproteins, indicating its utility in complex mixture analysis and affinity separations (Bossi et al., 2004).

Mecanismo De Acción

Target of Action

The primary target of 3-Aminophenylboronic Acid Monohydrate (3-APBA) are diol-compounds . It has the ability to selectively bind with these compounds, which makes it useful in developing sensors for detecting saccharides and glycosylated biomolecules .

Mode of Action

3-APBA interacts with its targets (diol-compounds) through a binding process . This interaction is selective, meaning it prefers diol-compounds over other types of compounds . The binding process results in the formation of a complex that can be detected, making it useful in sensor development .

Biochemical Pathways

It is known that it can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes . This suggests that it may have an impact on pathways involving these compounds.

Result of Action

The molecular and cellular effects of 3-APBA’s action are primarily related to its ability to bind with diol-compounds. This binding can be used to detect saccharides and glycosylated biomolecules, which are important in various biological processes .

Action Environment

The action of 3-APBA can be influenced by environmental factors. For example, it has been noted that exposure to moist air or water can affect its stability . Therefore, the environment in which 3-APBA is used can impact its action, efficacy, and stability.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and rinsing cautiously with water for several minutes if it comes into contact with eyes .

Análisis Bioquímico

Biochemical Properties

3-Aminophenylboronic acid monohydrate has been used as a reagent in the preparation of nonbenzodiazepine hypnotic agents . It has also been used in the Suzuki-Miyaura cross-coupling . The compound interacts with enzymes and proteins, particularly those with diol-groups, due to its ability to selectively bind with diol-compounds .

Cellular Effects

The compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been used in the development of sensors for detecting saccharides and glycosylated biomolecules by immobilizing on a metal substrate via a self-assembled monolayer . This suggests that this compound may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form cyclic boronic esters compounds with active ingredients having glycol or diphenol structure . This interaction can lead to changes in gene expression and enzyme activation or inhibition .

Propiedades

IUPAC Name |

(3-aminophenyl)boronic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2.H2O/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,9-10H,8H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEOVQODHLLNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559725 | |

| Record name | (3-Aminophenyl)boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

206658-89-1 | |

| Record name | (3-Aminophenyl)boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminophenylboronic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

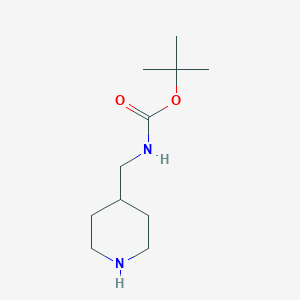

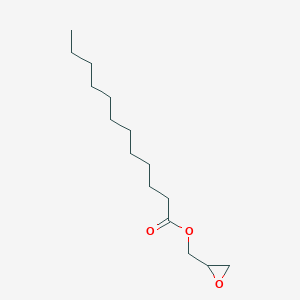

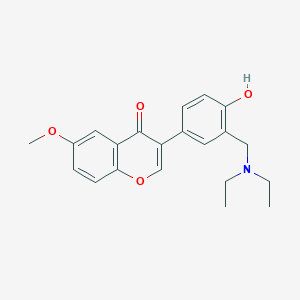

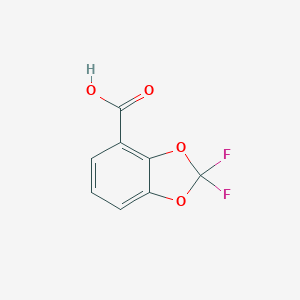

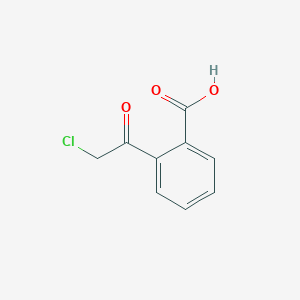

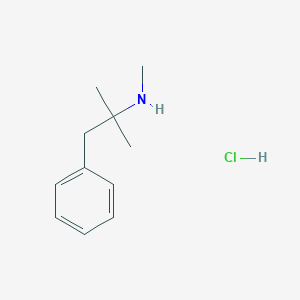

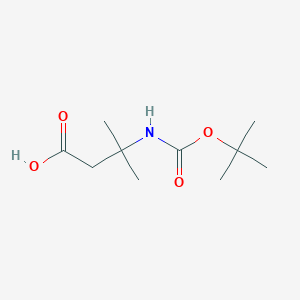

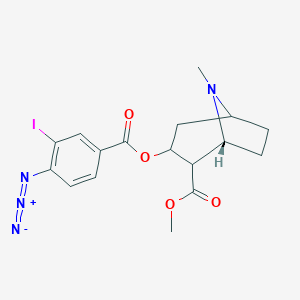

Feasible Synthetic Routes

Q & A

Q1: How does 3-Aminophenylboronic acid monohydrate interact with its targets, and what are the downstream effects?

A: this compound interacts with its targets primarily through the boronic acid moiety. This moiety forms reversible covalent bonds with cis-diol groups present in molecules like carbohydrates and glycoproteins [, ]. This interaction allows for the selective capture and enrichment of these molecules from complex mixtures. For example, in glycoproteomics research, boronic acid-functionalized materials like MCM-41-GLYMO-APB [] are used to selectively enrich glycopeptides, facilitating their analysis by mass spectrometry. This interaction is crucial for studying glycoproteins, which play vital roles in various biological processes, including cell signaling, immune recognition, and disease development.

Q2: What is the structural characterization of this compound?

A:

Molecular Formula: C6H8BNO2 · H2O [, ]* Molecular Weight: 154.95 g/mol (anhydrous) * Spectroscopic data: While the provided abstracts don't detail specific spectroscopic data, typical characterization techniques for this compound would include: * FTIR: Confirms the presence of characteristic functional groups like -OH (boronic acid), -NH2 (amine), and aromatic C-H. [] * NMR (1H, 13C): Provides detailed information about the structure and environment of hydrogen and carbon atoms in the molecule. * X-ray crystallography:* Reveals the three-dimensional arrangement of atoms within the crystal lattice, as demonstrated in studies on related derivatives [].

Q3: How does the structure of this compound impact its applications in material science?

A: The structure of this compound, specifically the presence of both boronic acid and amine functional groups, makes it a versatile building block for various materials. The boronic acid moiety enables its incorporation into polymers for applications such as sensing []. For instance, it can be electropolymerized with o-phenylenediamine to create molecularly imprinted polymers (MIPs) for the highly sensitive detection of glycoproteins like bovine serum albumin (BSA) []. The amine group offers further possibilities for chemical modifications and conjugation, expanding its utility in material design.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B139101.png)

![(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B139121.png)